3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
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Overview
Description
3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzimidazole core, a tetrazole ring, and a carbohydrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid involves multiple steps, including the formation of the benzimidazole core, the introduction of the tetrazole ring, and the attachment of the carbohydrate moiety. Common synthetic methods for such compounds include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach synthesis: This method involves the cyclization of o-nitroaniline derivatives with aldehydes or ketones.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form benzimidazoles.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biochemistry: It can be used as a probe to study biochemical pathways and interactions involving carbohydrates and tetrazole-containing compounds.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target’s function . The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-3-hydroxyphenyl}-3,5,7-trihydroxy-1?-chromen-1-ylium .
- 2-[ (3-{4-[ (6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-3-methoxyphenyl}prop-2-enoyl)oxy]-3-hydroxybutanedioic acid .
Uniqueness
The uniqueness of 3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid lies in its combination of a benzimidazole core, a tetrazole ring, and a carbohydrate moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C30H28N6O9 |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
3-[[4-[2-[1-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43) |
InChI Key |
RGWIRVSYWBHDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
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